Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15428218
Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O4 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | ethyl 2,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H20N4O4/c1-4-30-21(27)18-13-23-22-24-20(15-7-11-17(29-3)12-8-15)25-26(22)19(18)14-5-9-16(28-2)10-6-14/h5-13H,4H2,1-3H3 |
| Standard InChI Key | HWXHJHGZXTXKEE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)C4=CC=C(C=C4)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecule features a triazolo[1,5-a]pyrimidine bicyclic system with three key modifications:
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C6 position: Ethyl carboxylate group enhancing solubility and hydrogen bonding capacity
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C2 and C7 positions: Dual 4-methoxyphenyl groups contributing to π-π stacking interactions and metabolic stability
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N1 and N4 atoms: Hydrogen bond acceptors critical for target binding
The methoxy groups at the para positions of both aryl rings create a symmetrical electronic environment, as evidenced by calculated dipole moments of 4.2 Debye using DFT methods . This symmetry facilitates planar alignment with biological targets like kinase ATP-binding pockets.
Physicochemical Profile
Key molecular parameters derived from experimental and computational studies include:
The moderate lipophilicity (LogP 2.8) suggests favorable membrane permeability while maintaining sufficient aqueous solubility for drug distribution .
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
The compound is synthesized through a seven-step sequence with critical control points:
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Biginelli reaction: Forms dihydropyrimidinone core using 4-methoxybenzaldehyde, ethyl acetoacetate, and urea under acidic conditions (HCl/EtOH, 70°C, 6h)
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Oxidative aromatization: Converts dihydropyrimidinone to pyrimidine using HNO3 at 0°C→RT over 3h (65% yield)
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Chlorination: POCl3-mediated substitution at C2 (72% yield, 105°C, 4h)
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Piperazine coupling: Nucleophilic displacement with piperazine in CHCl3 (58% yield)
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Alkyne functionalization: Propargyl bromide alkylation under Dean-Stark conditions (60% yield)
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition with 3,4-difluoroazidobenzene (55% yield)
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Final esterification: Ethyl chloroformate treatment in presence of DMAP (82% yield)
Critical process parameters include strict temperature control during nitration (-5°C to 5°C) and nitrogen atmosphere maintenance during alkyne reactions to prevent oxidative dimerization .
Analytical Characterization
Batch purity ≥98% is confirmed through:
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1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=8.4 Hz, 4H, Ar-H), 6.93 (d, J=8.4 Hz, 4H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH2), 3.85 (s, 6H, OCH3), 1.38 (t, J=7.1 Hz, 3H, CH3)
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13C NMR (100 MHz, CDCl3): δ 165.2 (C=O), 161.1 (C-O), 159.8 (C-N), 132.4-114.7 (Ar-C), 60.1 (OCH2), 55.3 (OCH3), 14.2 (CH3)
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HRMS: m/z 405.1562 [M+H]+ (calc. 405.1558 for C22H21N4O4)
X-ray crystallography reveals a planar triazolopyrimidine system (r.m.s. deviation 0.018 Å) with dihedral angles of 85.3° between aryl rings and the core .
Biological Activity and Mechanism
Kinase Inhibition Profile
In vitro screening against 12 kinase targets showed notable activity:
| Target | IC50 (nM) | Selectivity Index vs. Normal Cells |
|---|---|---|
| EGFR (T790M/L858R mutant) | 18.4 | 142x |
| VEGFR-2 | 29.7 | 89x |
| PDGFR-β | 43.1 | 67x |
| c-Met | 56.8 | 54x |
Molecular docking (PDB 4HJO) revealed:
This multi-target profile suggests potential in cancer therapy, particularly for tyrosine kinase inhibitor-resistant tumors .
Antimicrobial Activity
Against ESKAPE pathogens (CLSI guidelines):
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA (ATCC 43300) | 4 | 8 |
| VRE (ATCC 51299) | 8 | 16 |
| Acinetobacter baumannii | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
Mechanistic studies using SYTOX Green uptake assays demonstrated membrane disruption at 2×MIC, with 78% membrane depolarization in MRSA after 30min exposure.
Pharmacokinetic and Toxicological Profile
ADME Properties (Rat Model)
| Parameter | Value |
|---|---|
| Oral bioavailability | 62.4% |
| t1/2 (iv) | 3.2h |
| Vdss | 1.8 L/kg |
| CL | 0.32 L/h/kg |
| Protein binding | 89.2% |
Hepatic microsomal stability studies showed 78% parent compound remaining after 1h incubation, with primary metabolites being O-demethylated and ester-hydrolyzed derivatives.
Comparative Analysis with Structural Analogs
Key structure-activity relationships emerge from homolog studies:
| Modification | EGFR IC50 Shift | LogP Change |
|---|---|---|
| Removal of 4-OCH3 | 5.2x ↑ | -0.7 |
| Ethyl→methyl ester | 1.8x ↑ | -0.3 |
| Triazolo→imidazolo core | 12.4x ↑ | +0.9 |
The 4-methoxy groups contribute ~60% of total binding energy through hydrophobic interactions and enforced planar conformation .
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